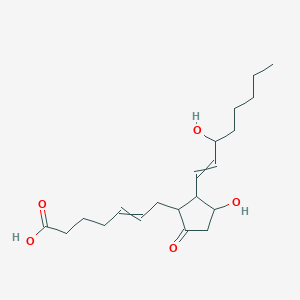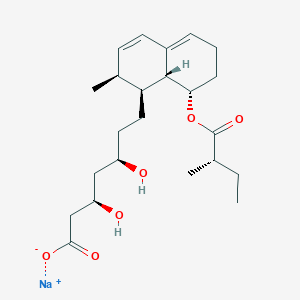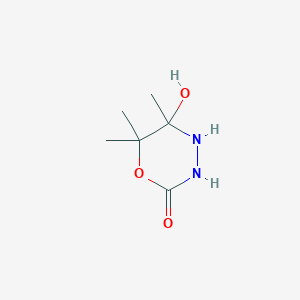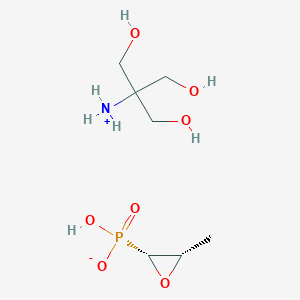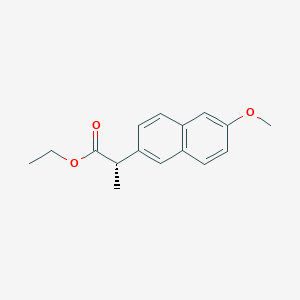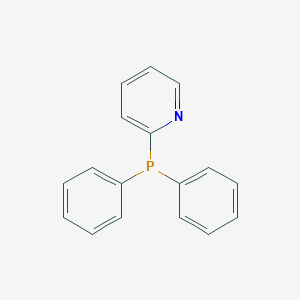
2-Quinoxalinemethanol Nitrate 1,4-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties . The presence of two N-oxide groups in the structure of this compound contributes to its unique chemical and biological properties .
Mechanism of Action
Target of Action
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a derivative of Quinoxaline 1,4-dioxides . Quinoxaline 1,4-dioxides have been found to have a wide range of biological activity, including antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . They interact with various target proteins, enzymes, and receptors through several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .
Mode of Action
The mode of action of Quinoxaline 1,4-dioxides, including this compound, involves the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents . These compounds are known to cause DNA damage , which can lead to various biological effects depending on the specific targets and the cellular context.
Biochemical Pathways
These could include pathways related to DNA repair, oxidative stress response, cell cycle regulation, and others .
Pharmacokinetics
N-oxides of heterocyclic compounds, including quinoxaline 1,4-dioxides, are known to be prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells . This suggests that these compounds may have good bioavailability and can be activated in the target cells.
Result of Action
The result of the action of this compound is likely to depend on the specific targets and the cellular context. Given its ability to cause DNA damage , it may lead to cell death in tumor cells or bacterial cells. It may also have other effects depending on the specific biochemical pathways that it affects.
Biochemical Analysis
Biochemical Properties
It is known that QdNOs, the group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the QdNO compound .
Cellular Effects
Qdnos have been shown to cause DNA damage, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Qdnos are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Qdnos are known to undergo various rearrangements, which could potentially influence their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Qdnos have been used as growth promoters and antibacterial agents in livestock, suggesting that they may have dosage-dependent effects .
Metabolic Pathways
The major metabolic pathways of QdNOs involve N→O group reduction and hydroxylation, with enzymes such as xanthine oxidoreductase (XOR), aldehyde oxidase (SsAOX1), carbonyl reductase (CBR1), and cytochrome P450 (CYP) involved in the metabolism .
Transport and Distribution
The transport and distribution of QdNOs are likely to be influenced by their interactions with various transporters or binding proteins .
Subcellular Localization
Qdnos are known to interact with various cellular compartments and organelles, which could potentially influence their localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide typically involves the reaction of 2-quinoxalinemethanol with nitric acid under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around room temperature to ensure the stability of the product . The reaction can be represented as follows:
2-Quinoxalinemethanol+Nitric Acid→2-Quinoxalinemethanol Nitrate 1,4-Dioxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinemethanol Nitrate 1,4-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-Quinoxalinemethanol Nitrate 1,4-Dioxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its antibacterial, antifungal, and antiparasitic activities.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylquinoxaline 1,4-Dioxide
- 2-Carboethoxy-7-Chloro-3-Methylquinoxaline 1,4-Dioxide
- 2-Acyl-3-Trifluoromethylquinoxaline 1,4-Dioxide
Uniqueness
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and biological activity. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-10-5-7(6-17-12(15)16)11(14)9-4-2-1-3-8(9)10/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSSBXINLRUMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CO[N+](=O)[O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539662 |
Source


|
| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93222-85-6 |
Source


|
| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
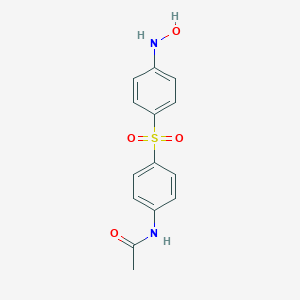
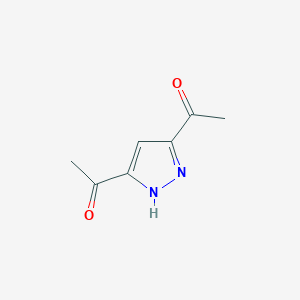
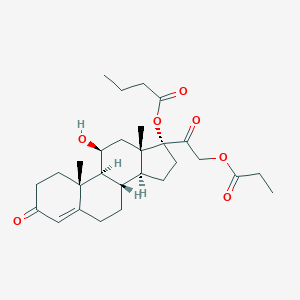
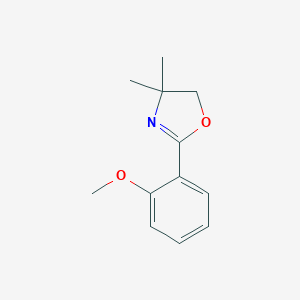

![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
